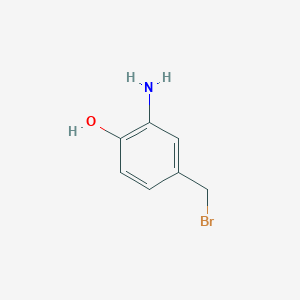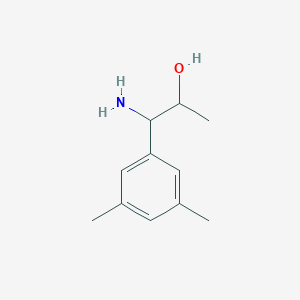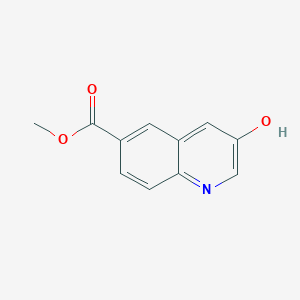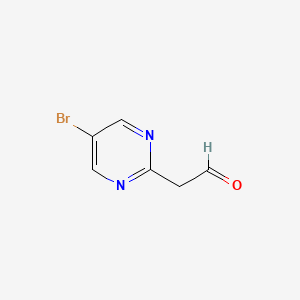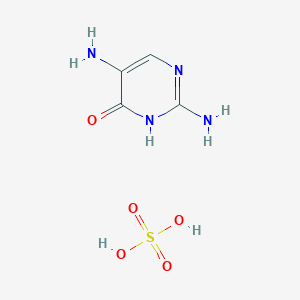
2,5-Diaminopyrimidin-4(3H)-onesulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diaminopyrimidin-4(3H)-onesulfate is a chemical compound with significant importance in various scientific fields It is a derivative of pyrimidine, a fundamental structure in many biological molecules, including nucleotides and vitamins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diaminopyrimidin-4(3H)-onesulfate typically involves the reaction of 2,5-diaminopyrimidine with sulfuric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the sulfate derivative. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Diaminopyrimidin-4(3H)-onesulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2,5-Diaminopyrimidin-4(3H)-onesulfate has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in biological processes and potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Diaminopyrimidin-4(3H)-onesulfate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The compound’s structure allows it to bind to specific sites on enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
2,5-Diaminopyrimidin-4(3H)-onesulfate can be compared with other similar compounds, such as:
2,5-Diaminopyrimidin-4(3H)-one: A closely related compound with similar chemical properties but without the sulfate group.
Pyrimidine Derivatives: Various derivatives of pyrimidine, each with unique properties and applications.
Nucleotides: Biological molecules containing pyrimidine bases, essential for various cellular processes
Properties
Molecular Formula |
C4H8N4O5S |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
2,5-diamino-1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/C4H6N4O.H2O4S/c5-2-1-7-4(6)8-3(2)9;1-5(2,3)4/h1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4) |
InChI Key |
LTIOGVHCXZUXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


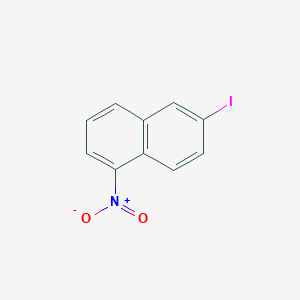
![benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B13027562.png)
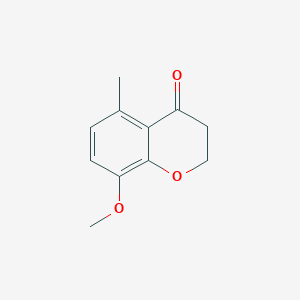
![N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13027589.png)



